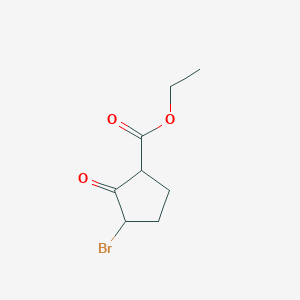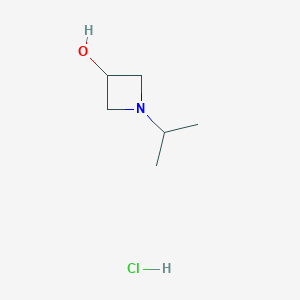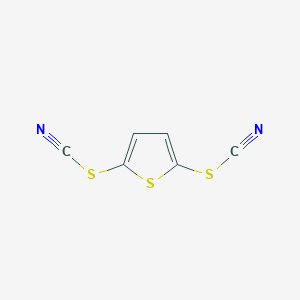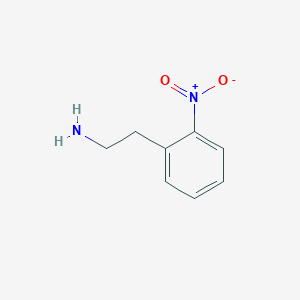
Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate is a chemical compound with the CAS Number: 74840-38-3 . It has a molecular weight of 277.14 . This compound is in solid form and is stored in a refrigerator .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The IUPAC name of this compound is ethyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate . The InChI code is 1S/C8H9BrN2O2S/c1-3-13-7(12)6-5(9)4-10-8(11-6)14-2/h4H,3H2,1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, related compounds have been studied. For example, 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine reacted with N,N-dimethylethylenediamine to give a specific product .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is slightly soluble in water .科学的研究の応用
Synthesis of Heterocyclic Compounds
Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate serves as a key intermediate in the synthesis of various heterocyclic compounds with potential biological activities. Research demonstrates its utility in creating novel pyrido and thieno pyrimidine derivatives, which are foundational for further pharmaceutical and chemical studies. For instance, the compound has been used in the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems, showcasing its versatility in creating complex heterocyclic structures (Bakhite, Al‐Sehemi, & Yamada, 2005). Additionally, it plays a crucial role in the preparation of 5H-1-thia-3,5,6,8-tetraazaacenaphthylenes, indicating its significance in developing new heterocyclic systems with unique properties (Tumkevičius, 1995).
Catalysis and Reaction Mechanisms
The chemical serves as a pivotal reactant in various synthesis reactions, illustrating its role in understanding catalysis and reaction mechanisms. Studies have shown its application in efficient syntheses of ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates and their acid derivatives, highlighting the cyclocondensation reactions under mild conditions (Zanatta et al., 2015). This research contributes to the broader understanding of catalytic processes and offers insights into optimizing synthetic pathways for related compounds.
Biological Activity Studies
The compound's derivatives have been explored for their potential biological activities, including antioxidant and antimicrobial properties. For example, microwave-assisted synthesis of thiazolopyrimidine derivatives has been investigated, with some compounds exhibiting moderate to good biological activities. This research highlights the potential of this compound derivatives in developing new therapeutic agents (Youssef & Amin, 2012).
Kinetic and Mechanistic Studies
This compound also finds application in kinetic and mechanistic studies. Research on its oxidation by potassium dichromate in aqueous perchloric acid medium provides valuable data on reaction kinetics, stoichiometry, and mechanism, contributing to the fundamental understanding of chemical reaction processes (Padmini, Manju, & Sateesh, 2016).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 5-bromo-2-methylsulfanylpyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2S/c1-3-13-7(12)6-5(9)4-10-8(11-6)14-2/h4H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZCVNCWMFKYJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC=C1Br)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60503789 |
Source


|
| Record name | Ethyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60503789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74840-38-3 |
Source


|
| Record name | Ethyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60503789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,4-Dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1314074.png)



![3-Nitrothieno[3,2-b]pyridine](/img/structure/B1314083.png)





